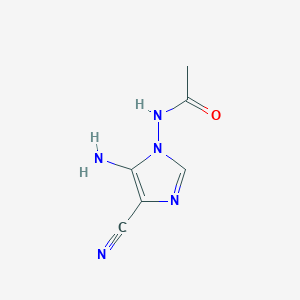
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine
Descripción general
Descripción
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, trifluoromethylpyridines and its derivatives have been synthesized for use in the agrochemical and pharmaceutical industries . Pyrrolidine compounds have been synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with nitrogen as one of the members .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine and its derivatives are utilized in the synthesis of complex ligands for coordination chemistry. Derivatives such as 2,6-bis(pyrazolyl)pyridines have been highlighted for their role in forming luminescent lanthanide compounds useful for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions, demonstrating the compound's versatility in creating advanced materials for scientific research (Halcrow, 2005).
Role in Cycloaddition Reactions
Pyrrolidines, including those derived from 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine, are key in cycloaddition reactions. These reactions are pivotal in synthesizing heterocyclic organic compounds with significant biological effects and potential industrial applications, such as dyes or agrochemicals. Studies on pyrrolidines' synthesis via cycloaddition emphasize the importance of this compound in developing new organic synthesis methods and materials (Żmigrodzka et al., 2022).
Crystallographic Studies
The triprolidinium cation, closely related to 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine, provides insights into crystallography by illustrating how different groups attached to the pyridine and pyrrolidine rings influence the structure's stability and interactions. Such studies are crucial for understanding molecular interactions and designing compounds with desired physical and chemical properties (Dayananda et al., 2012).
Catalysis and Polymerization
Research on complexes involving pyrrolidin-1-ylmethyl pyridine derivatives, akin to 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine, reveals their potential as catalysts in polymerization processes. Such complexes have shown activity in ethylene polymerization, highlighting the compound's role in developing new catalytic systems for polymer science (Hurtado et al., 2009).
Development of Functional Materials
The synthesis of optically active pyridines and pyrazolylpyridines from 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine derivatives showcases their application in creating materials with specific optical properties. These materials are investigated for their potential as colorimetric and luminescent sensors, offering avenues for novel sensor development (Kowalczyk & Skarżewski, 2005).
Direcciones Futuras
The future directions in the study of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-4-3-8(10(12)13-9)7-14-5-1-2-6-14/h3-4H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKFOBKTMCPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3347695.png)
![2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate](/img/structure/B3347702.png)


![Pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B3347708.png)




![1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B3347767.png)